molecular formula C7H6N2S B194830 2-Mercaptobenzimidazole CAS No. 583-39-1

2-Mercaptobenzimidazole

Cat. No.: B194830
CAS No.: 583-39-1
M. Wt: 150.20 g/mol
InChI Key: YHMYGUUIMTVXNW-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Mercaptobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

  • Alzheimer's Disease Therapy
    • Recent studies have identified 2-mercaptobenzimidazole derivatives as potential inhibitors of acetylcholinesterase, an enzyme linked to Alzheimer's disease. In vitro studies showed that these compounds exhibited significant inhibition with IC50 values ranging from 37.64 μM to 74.76 μM. Kinetic studies indicated that these compounds act as non-competitive inhibitors, and molecular docking simulations confirmed their stability in the active site of the enzyme .
  • Analgesic and Anti-inflammatory Properties
    • Amino acid conjugates of this compound have demonstrated potent analgesic and anti-inflammatory activities. In a study, several derivatives were synthesized and tested for their effects on pain relief and inflammation. Notably, compounds 4j and 4k showed remarkable anti-ulcer and antisecretory effects, suggesting a favorable toxicity profile compared to traditional analgesics .
  • Antimicrobial Activity
    • The compound has been studied for its antimicrobial properties against various pathogens. A series of derivatives were synthesized and evaluated for their antibacterial activity, showing promising results against both Gram-positive and Gram-negative bacteria .

Toxicological Studies

  • Safety Profile
    • Toxicity studies in animal models have indicated that this compound does not cause significant adverse effects at therapeutic doses. For instance, no toxic deaths were reported in rats treated with the compound, although some decreases in body weight gain were observed at higher doses .
  • Environmental Impact
    • As a rubber antioxidant, this compound has been evaluated for its environmental impact. Studies have shown that while it is effective in preventing degradation of rubber products, its metabolites may pose risks if released into the environment .

Material Science Applications

  • Corrosion Inhibition
    • The compound is widely used as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces has made it a valuable additive in coatings and lubricants .
  • Radiotracer Development
    • A novel application of this compound involves its use as a radiotracer for imaging hypoxic tumor tissues. The synthesis of technetium-99m labeled this compound has shown promise for early diagnosis of tumors due to its specific accumulation in hypoxic conditions .

Table: Summary of Key Studies on this compound

Study FocusFindingsReference
Alzheimer's DiseasePotent acetylcholinesterase inhibitors with non-competitive action
Analgesic PropertiesSignificant analgesic effects with improved safety profile
Antimicrobial ActivityEffective against various bacterial strains
Toxicity EvaluationNo significant toxic effects observed in animal models
Corrosion InhibitionEffective protective agent for metal surfaces
Radiotracer DevelopmentPromising results for tumor hypoxia imaging

Biological Activity

2-Mercaptobenzimidazole (2-MBI) is a significant compound in medicinal chemistry, exhibiting a wide range of biological activities. This article synthesizes various research findings regarding its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiol group (-SH) at the 2-position of the benzimidazole ring. This structural feature contributes to its diverse biological activities. The compound is often synthesized into various derivatives to enhance its efficacy against specific biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 2-MBI and its derivatives. The following table summarizes key findings from recent research:

CompoundActivity TypeMIC (µg/ml)Reference
8Antibacterial2.41
10Antibacterial2.50
20Antifungal2.34
25Antifungal1.46
ZR-1AntibacterialModerate

The study by indicates that certain derivatives of 2-MBI exhibit significant antimicrobial activity against various bacterial and fungal strains, making them potential candidates for new antimicrobial agents.

Anticancer Activity

Research has also focused on the anticancer potential of 2-MBI derivatives. For instance, compounds synthesized from 2-MBI were evaluated for their ability to inhibit cancer cell proliferation:

CompoundIC50 (µg/ml)Reference
208
237
Hydrazone Derivatives (various)37.64 - 74.76

The anticancer activity was assessed using the Sulforhodamine-B (SRB) assay, with some compounds showing promising results as inhibitors of cancer cell growth.

The biological activity of 2-MBI can be attributed to several mechanisms:

  • Antimicrobial Mechanism : It is believed that 2-MBI and its derivatives inhibit nucleic acid and protein synthesis in bacteria, contributing to their antibacterial effects .
  • Acetylcholinesterase Inhibition : Certain derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), which is relevant for therapeutic strategies against Alzheimer's disease .
  • Antioxidant Activity : Some studies indicate that 2-MBI exhibits antioxidant properties, which may contribute to its protective effects in various biological systems .

Case Study: Synthesis and Evaluation of Schiff Bases

A study aimed at synthesizing Schiff bases from this compound reported moderate to high antimicrobial activity among the derivatives tested. The compounds were evaluated using tube dilution methods for antimicrobial activity and showed promising results against both bacterial and fungal strains .

Case Study: Alzheimer's Disease

Another investigation focused on the potential of 2-MBI derivatives as therapeutic agents for Alzheimer's disease. The study demonstrated that these compounds could effectively inhibit AChE, with IC50 values ranging from approximately 37.64 to 74.76 µM, indicating their potential as non-competitive inhibitors .

Q & A

Basic Research Questions

Q. What are the key factors influencing the corrosion inhibition efficiency of 2-MBI on carbon steel in acidic environments?

  • Methodology : The primary factors include inhibitor concentration, temperature, and exposure time. Experimental designs using Response Surface Methodology (RSM) reveal that inhibitor concentration (A) has the most significant impact on inhibition efficiency (IE), with an F-value of 535.56, followed by temperature (B) and exposure time (C) . Weight loss measurements and electrochemical tests (e.g., polarization curves) are used to determine corrosion rate (CR) and IE. For instance, in 1 M HCl, IE exceeds 92% at 115 ppm 2-MBI, 30.67°C, and 60.42 hours exposure .

Q. What experimental methods are commonly used to evaluate the corrosion inhibition performance of 2-MBI?

  • Methodology :

  • Weight Loss Method : Measures CR (mm/year) and IE (%) under varying conditions (temperature, concentration, time) .
  • Electrochemical Techniques : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) assess charge transfer resistance and corrosion current density .
  • Surface Analysis : Scanning electron microscopy (SEM) and atomic force microscopy (AFM) evaluate surface morphology post-exposure .

Q. How is the adsorption behavior of 2-MBI on metal surfaces characterized in corrosion studies?

  • Methodology : Adsorption is analyzed using isotherm models. The Langmuir isotherm is most applicable, with linear regression yielding adsorption constants (Kads) and Gibbs free energy (ΔGads). ΔGads values range from -33.46 to -37.09 kJ/mol, indicating mixed physisorption and chemisorption . Higher temperatures favor chemisorption due to increased ΔGads .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) be applied to optimize 2-MBI's corrosion inhibition parameters?

  • Methodology :

  • Design of Experiments : A central composite design (53 experiments) evaluates interactions between variables (concentration, temperature, time) .
  • Model Validation : Quadratic polynomial models predict CR and IE with R² > 0.95 and Adeq Precision > 4, confirming robustness . ANOVA identifies significant terms (e.g., AB, AC interactions in CR models; F-values up to 561.65) .
  • Optimization : Numerical optimization via desirability functions identifies optimal conditions (e.g., Solution 7: 115 ppm, 30.67°C, 60.42 hours) for minimal CR (0.53 mm/y) and maximal IE (92.76%) .

Q. What thermodynamic insights do adsorption isotherm models provide about 2-MBI's interaction with metal surfaces?

  • Methodology : Thermodynamic parameters derived from temperature-dependent adsorption studies:

  • ΔGads : Negative values confirm spontaneous adsorption. Increased ΔGads at higher temperatures (e.g., 37.09 kJ/mol at 70°C) suggests stronger chemisorption .
  • ΔHads and ΔSads : Calculated via van’t Hoff plots, these parameters differentiate physical (ΔH < 20 kJ/mol) and chemical adsorption (ΔH > 40 kJ/mol) mechanisms .

Q. How do synergistic combinations of 2-MBI with green inhibitors enhance environmental sustainability while maintaining corrosion inhibition efficacy?

  • Methodology :

  • Synergistic Formulations : Blending 2-MBI with plant-derived inhibitors (e.g., Myrtus communis extracts) reduces environmental toxicity while maintaining IE > 80% .
  • Toxicity Screening : In vitro assays (e.g., thyroid function tests) and biodegradability studies ensure compliance with green chemistry principles .

Q. What advanced spectroscopic techniques are employed to study 2-MBI's molecular interactions and potential toxicity?

  • Methodology :

  • Surface-Enhanced Raman Spectroscopy (SERS) : Detects 2-MBI-Cu²⁺ interactions with a limit of detection (LOD) of 0.013 μg/mL, enabling trace analysis in environmental samples .
  • Fluorescence Quenching : Measures 2-MBI binding to enzymes (e.g., lysozyme) via static quenching, revealing binding constants (Kb ~ 10⁴ M⁻¹) and thermodynamic forces (hydrogen bonds, van der Waals) .
  • Molecular Docking : Simulates 2-MBI binding to active sites of proteins (e.g., superoxide dismutase), predicting conformational changes and enzyme inhibition .

Properties

IUPAC Name

1,3-dihydrobenzimidazole-2-thione
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InChI

InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)
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InChI Key

YHMYGUUIMTVXNW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2
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Molecular Formula

C7H6N2S
Record name 2-MERCAPTOBENZIMIDAZOLE
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Related CAS

3030-80-6 (zinc[2:1] salt)
Record name 2-Benzimidazolethiol
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DSSTOX Substance ID

DTXSID9025536
Record name 2-Mercaptobenzimidazole
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Molecular Weight

150.20 g/mol
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Physical Description

2-mercaptobenzimidazole appears as white to yellow crystals or cream colored powder. Slight odor. (NTP, 1992), Glistening solid; [Merck Index] White to yellow or cream solid with a mild odor; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS]
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Solubility

>22.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 74.3 °F (NTP, 1992)
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Density

1.42 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

30.2 mmHg at 142 °F (NTP, 1992), 0.00000466 [mmHg]
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CAS No.

583-39-1
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Melting Point

577 to 579 °F (NTP, 1992)
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

CID 153981923
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2-Mercaptobenzimidazole
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CID 153981923
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CID 153981923
CID 153981923
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CID 153981923
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CID 153981923
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